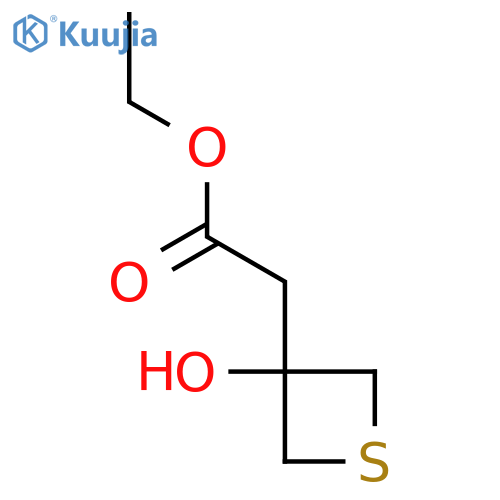Cas no 1936715-99-9 (Ethyl 2-(3-hydroxythietan-3-yl)acetate)

1936715-99-9 structure
商品名:Ethyl 2-(3-hydroxythietan-3-yl)acetate
Ethyl 2-(3-hydroxythietan-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-1296840
- 1936715-99-9
- Ethyl2-(3-hydroxythietan-3-yl)acetate
- Ethyl 2-(3-hydroxythietan-3-yl)acetate
- 3-Thietaneacetic acid, 3-hydroxy-, ethyl ester
-
- インチ: 1S/C7H12O3S/c1-2-10-6(8)3-7(9)4-11-5-7/h9H,2-5H2,1H3
- InChIKey: KMLNEOJPKFIMLL-UHFFFAOYSA-N
- ほほえんだ: S1CC(CC(=O)OCC)(C1)O
計算された属性
- せいみつぶんしりょう: 176.05071541g/mol
- どういたいしつりょう: 176.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.259±0.06 g/cm3(Predicted)
- ふってん: 272.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 12.76±0.20(Predicted)
Ethyl 2-(3-hydroxythietan-3-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296840-0.1g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.1g |
$1269.0 | 2023-06-06 | ||
| Enamine | EN300-1296840-250mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 250mg |
$1038.0 | 2023-09-30 | ||
| Enamine | EN300-1296840-500mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 500mg |
$1084.0 | 2023-09-30 | ||
| Enamine | EN300-1296840-5000mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 5000mg |
$3273.0 | 2023-09-30 | ||
| Enamine | EN300-1296840-50mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 50mg |
$948.0 | 2023-09-30 | ||
| Enamine | EN300-1296840-0.05g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.05g |
$1212.0 | 2023-06-06 | ||
| Enamine | EN300-1296840-0.5g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.5g |
$1385.0 | 2023-06-06 | ||
| Enamine | EN300-1296840-1.0g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 1g |
$1442.0 | 2023-06-06 | ||
| Enamine | EN300-1296840-0.25g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.25g |
$1328.0 | 2023-06-06 | ||
| Enamine | EN300-1296840-10.0g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 10g |
$6205.0 | 2023-06-06 |
Ethyl 2-(3-hydroxythietan-3-yl)acetate 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1936715-99-9 (Ethyl 2-(3-hydroxythietan-3-yl)acetate) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 42464-96-0(NNMTi)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
